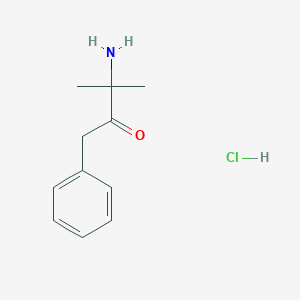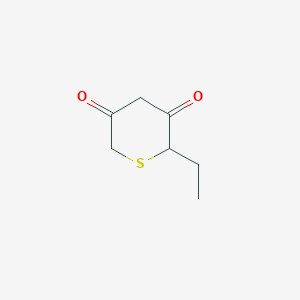
3-ethyl-5-formylbenzoic acid
Descripción general
Descripción
3-ethyl-5-formylbenzoic acid (EFA) is an organic compound with a molecular formula of C9H10O2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. EFA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
3-Ethyl-5-formylbenzoic acid has been utilized in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of specific pyrrolidinones and isoindolinones. This process involves the transformation of 2-formylbenzoic acid into novel heterocyclic compounds, showcasing its versatility in organic synthesis (Katritzky et al., 2001).
Organic Phosphonates Synthesis
Another application involves the one-pot, three-component synthesis of racemic dialkyl phosphonates using 2-formylbenzoic acid. This methodology, facilitated by propylphosphonic anhydride, exemplifies the compound's utility in creating phosphonate derivatives, important in various chemical and biological contexts (Milen et al., 2016).
Enantioenriched Derivatives Creation
Furthermore, this compound has been instrumental in producing enantioenriched phthalide and isoindolinone derivatives. Utilizing catalysts like (+)-cinchonine, this approach demonstrates the compound's contribution to accessing optically active organic molecules, vital for medicinal chemistry and material science (Niedek et al., 2016).
Schiff Base Ligands Development
The compound is also a precursor in synthesizing Schiff base ligands through condensation with diamines. These ligands are crucial in coordination chemistry, serving as building blocks for metal complexes with varied applications, from catalysis to materials science (Cui Qing-xia, 2006).
Enzyme and Substrate Engineering
Research has also explored its use in enzyme and substrate engineering, particularly in enhancing the reactivity of transketolase with aromatic aldehydes. This application highlights the compound's role in biocatalysis, contributing to the development of more efficient and selective enzymatic processes (Payongsri et al., 2012).
Propiedades
IUPAC Name |
3-ethyl-5-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHWCPWBTSYYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)C(=O)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)




